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Compound of Interest

Compound Name: 2,6-Dibromo-4-isopropylaniline

Cat. No.: B1295397 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary
2,6-Dibromo-4-isopropylaniline is a substituted aniline compound characterized by a

benzene ring functionalized with an amino group, two bromine atoms, and an isopropyl group.

Its unique substitution pattern, featuring bulky ortho-bromo groups and a para-isopropyl

substituent, makes it a valuable intermediate in synthetic organic chemistry. The presence of

multiple reactive sites—the nucleophilic amino group and the bromine atoms suitable for cross-

coupling reactions—positions it as a versatile building block for the synthesis of complex

molecular architectures. This document provides a comprehensive overview of its molecular

structure, physicochemical properties, spectroscopic characterization, a plausible synthetic

pathway, and safety information, tailored for professionals in chemical research and drug

development.

Molecular Structure and Physicochemical
Properties
The molecular structure of 2,6-Dibromo-4-isopropylaniline is defined by an aniline core with

bromine atoms at positions 2 and 6, and an isopropyl group at position 4. This arrangement

sterically hinders the amino group and influences the electronic properties of the aromatic ring.

Caption: 2D structure of 2,6-Dibromo-4-isopropylaniline.
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Chemical Identifiers and Properties
Quantitative data for 2,6-Dibromo-4-isopropylaniline are summarized below.

Property Value Reference(s)

IUPAC Name
2,6-dibromo-4-(propan-2-

yl)aniline

CAS Number 10546-65-3

Molecular Formula C₉H₁₁Br₂N

Molecular Weight 293.00 g/mol

SMILES
CC(C)C1=CC(Br)=C(N)C(Br)=

C1

InChI Key
CJEBZUFROMNDEK-

UHFFFAOYSA-N

Appearance
Cream or pale pink or pale

green powder

Melting Point 43.5-49.5°C

Purity ≥97.5% (GC)

Topological Polar Surface Area

(TPSA)
26.02 Å²

LogP 3.9172

Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2,6-Dibromo-4-isopropylaniline is the

direct electrophilic bromination of 4-isopropylaniline. The amino group is a strong activating

group, directing the electrophiles (Br⁺) to the ortho and para positions. Since the para position

is already occupied by the isopropyl group, bromination occurs at the two available ortho

positions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1295397?utm_src=pdf-body
https://www.benchchem.com/product/b1295397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 4-Isopropylaniline
(Substrate)
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(Bromination)

Brominating Agent
(e.g., Br₂ in Acetic Acid)

Reaction Quench & Workup
(e.g., Na₂S₂O₃, Extraction)

Purification
(Crystallization or Chromatography)

End Product:
2,6-Dibromo-4-isopropylaniline

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,6-Dibromo-4-isopropylaniline.

Experimental Protocol: Synthesis
This protocol describes a general procedure for the laboratory-scale synthesis of 2,6-Dibromo-
4-isopropylaniline from 4-isopropylaniline.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve 4-isopropylaniline (1.0 eq) in a suitable solvent

such as glacial acetic acid or dichloromethane. Cool the solution to 0-5°C using an ice bath.

Reagent Addition: Prepare a solution of bromine (2.1 eq) in the same solvent. Add the

bromine solution dropwise to the stirred aniline solution via the dropping funnel, ensuring the

internal temperature does not exceed 10°C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup: Carefully pour the reaction mixture into a beaker containing an aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. If a precipitate forms, collect

it by vacuum filtration. If no precipitate forms, neutralize the mixture with a base (e.g.,

NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel to yield pure 2,6-Dibromo-4-isopropylaniline.

Spectroscopic Characterization
While specific experimental spectra for 2,6-Dibromo-4-isopropylaniline are not widely

published, its structure allows for the reliable prediction of its key spectroscopic features. The

NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this

compound.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and

isopropyl protons.

Protons
Predicted δ
(ppm)

Multiplicity Integration
Coupling (J)
Hz

-CH₃ (isopropyl) ~1.2 Doublet (d) 6H ~7.0

-CH (isopropyl) ~2.8 Septet (sept) 1H ~7.0

-NH₂ (amine) ~4.5
Broad Singlet (br

s)
2H N/A

Ar-H (aromatic) ~7.2 Singlet (s) 2H N/A
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Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2,6-Dibromo-4-isopropylaniline in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Parameters: Use a standard pulse program with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the N-H, C-H, and

C-Br bonds.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Bond Vibration

Amine (N-H) 3300 - 3500
Symmetric & Asymmetric

Stretch

Aromatic & Aliphatic (C-H) 2850 - 3100 Stretch

Aromatic (C=C) 1500 - 1600 Stretch

Aryl-Bromide (C-Br) 500 - 600 Stretch

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background

spectrum.

Sample Application: Place a small amount of the solid 2,6-Dibromo-4-isopropylaniline
powder directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum

over a range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak with a characteristic

isotopic pattern due to the two bromine atoms.

m/z Value (Predicted) Ion Description Notes

291, 293, 295 [M]⁺, [M+2]⁺, [M+4]⁺

Molecular ion cluster. The

~1:2:1 intensity ratio is

characteristic of two bromine

atoms.

276, 278, 280 [M - CH₃]⁺

Loss of a methyl radical from

the isopropyl group. This is a

common fragmentation

pathway.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe or following separation by Gas Chromatography (GC).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source

to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole).

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity

against the m/z ratio.
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Safety and Handling
2,6-Dibromo-4-isopropylaniline is classified as a hazardous substance. Appropriate safety

precautions must be taken during handling and storage.

Hazard Type GHS Hazard Statement(s)

Acute Toxicity H301: Toxic if swallowed.

Skin Irritation H315: Causes skin irritation.

Eye Irritation H319: Causes serious eye irritation.

Respiratory H335: May cause respiratory irritation.

Handling Recommendations:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dibromo-4-
isopropylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295397#molecular-structure-of-2-6-dibromo-4-
isopropylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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